Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
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Overview
Description
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a hept-1-yn-3-yl group and a 4-ethoxy-3,5-dimethylphenyl group, making it a unique and interesting molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate typically involves the reaction of hept-1-yne with 4-ethoxy-3,5-dimethylphenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. A common solvent used for this reaction is dichloromethane, and the reaction is often catalyzed by a base such as triethylamine. The reaction proceeds at room temperature and is usually complete within a few hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form a diketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under mild conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- But-3-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
- Hept-3-yn-1-yl carbamate
Uniqueness
Hept-1-yn-3-yl (4-ethoxy-3,5-dimethylphenyl)carbamate is unique due to its specific structural features, such as the hept-1-yn-3-yl group and the 4-ethoxy-3,5-dimethylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84971-15-3 |
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Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
hept-1-yn-3-yl N-(4-ethoxy-3,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C18H25NO3/c1-6-9-10-16(7-2)22-18(20)19-15-11-13(4)17(21-8-3)14(5)12-15/h2,11-12,16H,6,8-10H2,1,3-5H3,(H,19,20) |
InChI Key |
HCULOMPVQPHXJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#C)OC(=O)NC1=CC(=C(C(=C1)C)OCC)C |
Origin of Product |
United States |
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